molecular formula C21H14I2N2O2 B15019108 2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B15019108
M. Wt: 580.2 g/mol
InChI Key: WHCLUPSOIMYKGW-UHFFFAOYSA-N
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Description

2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The key steps include:

    Formation of the Benzoxazole Core: This is achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Iodination: Introduction of iodine atoms at the 2 and 4 positions of the phenol ring is carried out using iodine or iodine monochloride in the presence of an oxidizing agent.

    Imine Formation: The final step involves the condensation of the benzoxazole derivative with an aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes several types of chemical reactions:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while the imine linkage can be reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Iodination: Iodine, iodine monochloride, oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with different substituents replacing the iodine atoms.

    Oxidation: Quinone derivatives.

    Reduction: Amines.

Scientific Research Applications

2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique optical or electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The iodine atoms and the benzoxazole moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The imine linkage may also participate in covalent bonding with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 2,4-diiodo-6-[(E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 2,4-diiodo-6-[(E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Uniqueness

2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different substituents or core structures.

Properties

Molecular Formula

C21H14I2N2O2

Molecular Weight

580.2 g/mol

IUPAC Name

2,4-diiodo-6-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14I2N2O2/c1-12-4-2-7-18-19(12)25-21(27-18)13-5-3-6-16(9-13)24-11-14-8-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

WHCLUPSOIMYKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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